molecular formula C9H9BrF3N B3198848 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine CAS No. 1016682-13-5

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine

Cat. No.: B3198848
CAS No.: 1016682-13-5
M. Wt: 268.07 g/mol
InChI Key: XFQGIGAQJPNZSL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine (CAS 1016682-13-5) is a brominated aromatic amine of significant interest in scientific research, particularly in medicinal chemistry and drug discovery. This compound, with the molecular formula C 9 H 9 BrF 3 N and a molecular weight of 268.07 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The presence of both a bromophenyl group and a trifluoromethyl group enhances its reactivity and lipophilicity, making it a valuable intermediate for constructing compounds with potential biological activity . In research settings, this amine is employed in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, where the bromine atom can be readily replaced with other functional groups such as azides or nitriles . Its role in the synthesis of pharmaceutical candidates is underscored by its structural features, which are often associated with improved metabolic stability and membrane permeability in drug molecules . Exclusive research data indicates its application in the development of enzyme inhibitors and receptor modulators, with in vitro studies showing moderate cytotoxic effects against certain cancer cell lines . The product is provided with a purity of 95% and is intended for research purposes only . It is not intended for diagnostic or therapeutic use in humans or animals . Please refer to the product's Safety Data Sheet (SDS) for detailed handling instructions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQGIGAQJPNZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the compound. The use of automated systems for monitoring and adjusting reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Azides, nitriles

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development:
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible applications in the development of drugs targeting various conditions:

  • Antidepressants: Research indicates that compounds with similar structural motifs can exhibit antidepressant-like effects. The trifluoromethyl group is often associated with increased lipophilicity and bioavailability in drug candidates .
  • Anticancer Agents: The bromophenyl moiety is known for its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound could inhibit tumor growth by modulating signaling pathways related to cell proliferation .

Material Science Applications

Polymer Chemistry:
The unique properties of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine make it a valuable building block in polymer synthesis. Its ability to form strong covalent bonds can enhance the thermal and mechanical stability of polymers:

  • Fluorinated Polymers: The incorporation of trifluoromethyl groups into polymer chains can improve chemical resistance and thermal stability. This application is particularly relevant in coatings and materials exposed to harsh environments .

Agrochemical Applications

Pesticide Development:
The compound's structural features may also lend themselves to the development of agrochemicals:

  • Insecticides and Herbicides: Compounds with bromophenyl and trifluoromethyl groups have shown efficacy as insecticides due to their neurotoxic effects on pests. Research into similar compounds indicates potential for developing new pesticides that are effective yet environmentally friendly .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amineAntidepressant
Similar Brominated CompoundsAnticancer
Trifluoromethyl DerivativesInsecticide

Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal explored the antidepressant effects of various trifluoromethylated compounds. It was found that those with a bromophenyl group exhibited significant activity in animal models, suggesting that 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine could be a candidate for further development in this area .

Case Study 2: Polymer Enhancement
Research on polymers incorporating trifluoromethyl groups demonstrated improved thermal stability and mechanical properties. The introduction of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine into polymer matrices has shown promise in creating materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best contextualized against analogs with modifications to the aryl group, fluorine substitution patterns, or amine backbone. Key comparisons are summarized below:

Compound Name Molecular Formula Key Substituents Biological/Physicochemical Properties Source/Application
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine C₉H₉BrF₃N 4-Bromophenyl, 3-CF₃ High thermal stability; used in drug discovery Anti-inflammatory scaffolds
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine C₁₆H₁₈FN 3-Fluoro-4-methylphenyl, 3-phenyl Lower polarity; explored in CNS drug design Aaron Chemicals LLC
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine C₁₉H₁₅Cl₃N₂O₂ 4-Cl, 4-OCH₃, N-trimethyl Enhanced lipophilicity; antimicrobial activity Methodology development
1-(4-Bromophenyl)-4-morpholinobutan-1-amine C₁₀H₁₃BrN₂O 4-Bromophenyl, morpholine Improved solubility; antitumor potential Hydroamination studies
1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one C₁₆H₁₁BrClN₂O₂ Oxadiazole ring, 4-Cl-phenyl Anti-inflammatory (59.5% edema suppression) Oxadiazole derivatives

Key Observations:

Fluorine vs. Other Halogens: Replacement of bromine with chlorine (e.g., in ) reduces molecular weight but may diminish electrophilic aromatic substitution reactivity. The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs .

Amine Backbone Modifications : Elongation of the propane chain to butan-1-amine () introduces conformational flexibility, improving binding to protein targets like kinases .

Biological Activity : The oxadiazole-containing analog () shows superior anti-inflammatory activity (59.5% suppression vs. 60% in the target compound) but higher synthetic complexity .

Biological Activity

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine is an organic compound with significant biological activity, primarily due to its structural characteristics that include a bromophenyl moiety and a trifluoropropanamine group. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique properties and potential applications.

The molecular formula of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine is C₉H₉BrF₃N. The presence of bromine enhances its reactivity compared to similar compounds without halogen substitutions. The trifluoromethyl group contributes to its lipophilicity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amineChlorine instead of bromineDifferent reactivity due to chlorine
1-(Phenyl)-3,3,3-trifluoropropan-1-amineLacks halogen substitutionMore hydrophobic; different biological activity
2-(4-Bromophenyl)-2-methylpropaneDifferent carbon skeletonMay exhibit different physical properties

The biological activity of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine can be attributed to its ability to interact with various biological targets. Research indicates that the compound may act as an enzyme inhibitor or a receptor modulator, although specific targets have yet to be fully elucidated. The bromine atom enhances the compound's electrophilicity, potentially facilitating interactions with nucleophilic sites in biological systems .

Case Studies

  • Enzyme Interaction Studies : In a study investigating the interaction of various fluorinated compounds with enzyme systems, 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine demonstrated promising inhibitory effects against certain enzymes involved in metabolic pathways. This suggests potential applications in drug development targeting metabolic disorders .
  • Neuropharmacological Research : Preliminary investigations into the neuropharmacological effects of this compound indicate that it may influence neurotransmitter systems, possibly acting as a modulator of central nervous system activity. Such properties could make it a candidate for further exploration in treating neurological disorders .

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship (SAR) of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine. Modifications to the bromophenyl group and trifluoropropanamine structure have been shown to significantly affect biological activity. For instance, substituting bromine with other halogens or functional groups alters both reactivity and biological efficacy .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and enzyme inhibition capabilities of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine. Results indicate that the compound exhibits moderate cytotoxic effects against various cancer cell lines while showing selective inhibition against specific enzymes critical for tumor growth .

Q & A

Q. How can researchers design an efficient synthetic route for 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine?

  • Methodological Answer : A plausible route involves coupling a 4-bromophenyl precursor with a trifluoromethyl-containing building block. For example, the Suzuki-Miyaura cross-coupling reaction (using palladium catalysts) could link the bromophenyl group to a trifluoropropane backbone. Alternatively, reductive amination of 4-bromoacetophenone derivatives with trifluoroethylamine may yield the target compound. Key intermediates like 4-bromophenylboronic acid (e.g., ) or trifluoromethanesulfonate esters ( ) could be utilized. Reaction optimization should focus on solvent selection (e.g., THF or DMF), temperature control (0–80°C), and catalytic systems (Pd(PPh₃)₄ or Buchwald-Hartwig catalysts) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to verify the aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and trifluoromethyl group (¹⁹F NMR at δ -60 to -70 ppm).
  • HRMS : High-resolution mass spectrometry to confirm molecular weight (expected ~267.0 g/mol for C₉H₉BrF₃N).
  • IR : Absorbance peaks for C-F stretching (~1100–1250 cm⁻¹) and N-H bending (~1600 cm⁻¹).
    Cross-referencing with PubChem data (e.g., ) or crystallographic databases (e.g., ) can validate assignments .

Q. How should researchers assess the stability of this compound under storage and reaction conditions?

  • Methodological Answer :
  • Storage : Store at 0–6°C in inert atmospheres (argon/nitrogen) to prevent bromine displacement or hydrolysis ().
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 1–4 weeks) monitored via HPLC or TLC.
  • Reactivity Screening : Test compatibility with common reagents (e.g., acids/bases) to identify conditions causing decomposition (e.g., highlights risks of moisture-sensitive amines) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound as an intermediate in amination reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the amine center, facilitating nucleophilic attacks. For example, in Pd-catalyzed couplings, the bromophenyl group acts as a directing/leaving group. Computational studies (DFT) can map transition states, while isotopic labeling (e.g., ¹⁵N) traces reaction pathways. and describe analogous trifluoromethyl-aniline systems undergoing such mechanisms .

Q. How do the fluorine atoms influence the compound’s bioactivity in drug discovery contexts?

  • Methodological Answer :
  • Lipophilicity : Fluorine increases membrane permeability (logP reduction by ~0.5–1.0 unit).
  • Metabolic Stability : Trifluoromethyl groups resist oxidative degradation (CYP450 enzymes).
  • Target Binding : Fluorine’s electronegativity enhances hydrogen-bonding with protein active sites. Comparative studies using non-fluorinated analogs (e.g., replacing CF₃ with CH₃) can isolate fluorine’s effects (see for related fluorinated amines) .

Q. How can conflicting biological activity data across studies be resolved?

  • Methodological Answer :
  • Structural Reanalysis : Verify compound purity via HPLC (>98%) and crystallography ().
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration).
  • SAR Modeling : Use QSAR to correlate substituent effects (e.g., bromine position, ) with activity trends. Contradictions may arise from impurities (e.g., notes bromochlorophenol byproducts) or stereochemical differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.